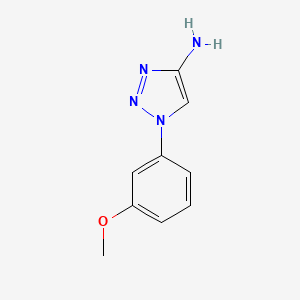

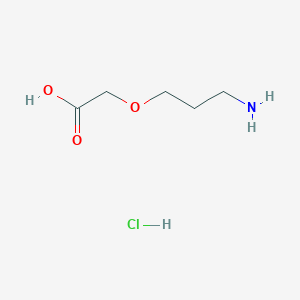

![molecular formula C20H17N3OS B2840130 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide CAS No. 1797268-83-7](/img/structure/B2840130.png)

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” is complex, with a pyrazine ring fused to an imidazole ring . This structure is commonly found in medicinal chemistry leads and drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been proposed in the literature, including the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Antibacterial and Antifungal Activity: Substituted imidazo[1,2-a]pyridines, including our compound of interest, possess a broad spectrum of biological activity. Researchers have explored their potential as antibacterial and antifungal agents . These compounds could play a crucial role in combating infectious diseases.

Antiviral Properties: Imidazo[1,2-a]pyridine derivatives have also demonstrated antiviral activity. Their effectiveness against viral infections makes them promising candidates for drug development . Further studies are needed to explore their specific mechanisms of action.

Anti-Inflammatory Effects: The anti-inflammatory potential of imidazo[1,2-a]pyridine compounds is noteworthy. These molecules may contribute to managing inflammatory conditions, although more research is required to fully understand their impact .

Potential Treatment for Cancer: Studies have proposed the use of imidazo[1,2-a]pyridine derivatives in cancer therapy. Their unique chemical structure and biological properties make them interesting targets for further investigation .

Cardiovascular Applications: Imidazo[1,2-a]pyridine derivatives could find applications in cardiovascular medicine. Researchers have explored their effects on heart health and vascular function .

Alzheimer’s Disease Research: These compounds have also been investigated for their potential in Alzheimer’s disease treatment. Their ability to modulate specific pathways may offer new therapeutic avenues .

Materials Science and Beyond

Optoelectronic Devices: Imidazo[1,2-a]pyridine-based materials have shown promise in optoelectronic applications. Their electronic properties make them suitable for devices such as organic light-emitting diodes (OLEDs) and solar cells .

Sensors: Researchers have explored the use of imidazo[1,2-a]pyridines in sensor technology. These compounds could enhance the sensitivity and selectivity of chemical and biological sensors .

Imaging Agents: In the field of confocal microscopy and imaging, imidazo[1,2-a]pyridine derivatives have been investigated as fluorescent emitters. Their unique photophysical properties make them valuable tools for visualizing biological processes .

Antimicrobial Screening

Antibacterial Activity: Newly synthesized imidazo[1,2-a]pyridine compounds have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Their potential as antimicrobial agents warrants further exploration .

Anti-Tuberculosis Activity

Recent developments include imidazo[1,2-a]pyridine derivatives showing in vitro anti-TB activity. These compounds exhibit promising effects against replicating, non-replicating, MDR, and extensively drug-resistant strains .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have been reported to inhibit the Excitatory Amino Acid Transporter 3 (EAAT3) .

Mode of Action

It’s known that the structure and substituents of imidazo[1,2-a]pyridines can significantly influence their biological activity . For instance, a small lipophilic substituent in certain positions is key for the observed EAAT3 inhibitory potency of some imidazo[1,2-a]pyridines .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLNBGQWRBLFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)

![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)

![Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2840059.png)

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)